N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide
Description
This compound is a structurally complex molecule featuring a cyclopropane carboxamide core linked to a [1,2,4]triazolo[4,3-b]pyridazine moiety via an azetidine ring. Its design incorporates three key structural elements:
- Cyclopropane carboxamide: Known for conformational rigidity and metabolic stability, often used in drug discovery to enhance bioavailability.
- Azetidine: A four-membered nitrogen-containing ring that improves solubility and modulates target binding.
Properties
IUPAC Name |
N,2,2-trimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-15(2)6-11(15)14(22)19(3)10-7-20(8-10)13-5-4-12-17-16-9-21(12)18-13/h4-5,9-11H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJBZUOHSWVUTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolo-pyridazinyl intermediate, which can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The azetidinyl moiety can be introduced via nucleophilic substitution reactions, followed by the formation of the cyclopropane carboxamide through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the azetidinyl and triazolo-pyridazinyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in catalysis and as a building block for complex organic synthesis
Mechanism of Action
The mechanism of action of N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The triazolo-pyridazinyl moiety can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Heterocyclic Amines (e.g., IQ-class compounds)
Compound: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
- Structure: Contains fused imidazole and quinoline rings.
- Bioactivity: Classified as a Group 2A carcinogen by IARC due to mutagenicity via metabolic activation to DNA-reactive intermediates .
- Pharmacokinetics: The cyclopropane and azetidine in the target compound may enhance metabolic stability compared to IQ’s planar heteroaromatic system.
| Parameter | Target Compound | IQ-Class Compounds |
|---|---|---|
| Molecular Weight | ~380–400 g/mol (estimated) | 198.22 g/mol (IQ) |
| Key Functional Groups | Triazolo-pyridazine, cyclopropane | Imidazole-quinoline, aromatic amine |
| Bioactivity | Kinase inhibition (hypothesized) | Carcinogenicity, mutagenicity |
| Toxicity | Not yet reported | High (IARC Group 2A) |
N-Substituted Carbazoles (e.g., Compounds 24 and 25)
Compounds :
- 5-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (24)
- 4-[3-(9H-Carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (25)
- Structure : Carbazole-linked triazanylidenes with pyrimidine or pyrazolone cores.
- Key Differences :
- Target Compound : Replaces carbazole with a triazolo-pyridazine system, likely altering target selectivity (e.g., kinase vs. DNA intercalation).
- Solubility : Azetidine in the target compound may improve aqueous solubility compared to carbazole derivatives.
| Parameter | Target Compound | Carbazole Derivatives (24, 25) |
|---|---|---|
| Synthetic Route | Multi-step nucleophilic substitution | Condensation of carbazole acetyl derivatives |
| Target Selectivity | Kinases (hypothesized) | DNA topoisomerase, microbial enzymes |
| Thermal Stability | High (cyclopropane rigidity) | Moderate (flexible carbazole linker) |
Biological Activity
N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane core linked to a triazolopyridazine moiety and an azetidine ring. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and molecular recognition. The triazole and pyridazine rings are known for their roles in:
- Antibacterial Activity : Compounds containing triazole rings have demonstrated significant antibacterial properties by inhibiting bacterial cell wall synthesis.
- Anticancer Activity : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The presence of the azetidine ring suggests potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
Pharmacological Profile
A detailed pharmacological profile of this compound includes:
| Activity | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in various cancer cell lines. |
| Anti-inflammatory | Reduces inflammation through cytokine modulation. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
-
Antibacterial Activity :
- A study demonstrated that derivatives of triazole compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to inhibition of bacterial DNA synthesis .
- Anticancer Effects :
- Anti-inflammatory Properties :
Q & A
Q. What are the standard synthetic protocols for synthesizing N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide, and what key characterization techniques are employed?
The synthesis involves multi-step organic reactions, including coupling of the triazolopyridazine core with azetidine and cyclopropane-carboxamide moieties. Critical steps include:
- Azetidine Functionalization : Activation of the azetidine ring using coupling agents (e.g., EDCI or DCC) under anhydrous conditions .
- Heterocycle Assembly : Cyclocondensation reactions to form the triazolopyridazine scaffold, requiring precise temperature control (e.g., 60–80°C) and inert atmospheres .
- Final Purification : Chromatography (HPLC or column) and recrystallization to achieve >95% purity . Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How can researchers optimize reaction conditions to achieve high-yield, high-purity synthesis of this compound?
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for amide bond formation .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in triazolopyridazine synthesis .
- pH and Temperature Control : Maintaining pH 7–8 and temperatures between 50–70°C minimizes side reactions (e.g., hydrolysis of the cyclopropane ring) .
- Real-Time Monitoring : Thin-layer chromatography (TLC) or inline IR spectroscopy tracks intermediate formation .
Q. What spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups on cyclopropane at δ 1.2–1.5 ppm) and carbon hybridization .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the azetidine and triazolopyridazine regions .
- High-Resolution LC-MS : Detects impurities (<0.5%) and verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 413.2) .
- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure ≥98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across independent studies?
Contradictions often arise from variability in assay conditions or compound stability. Mitigation strategies include:
- Orthogonal Assays : Validate target inhibition using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation IC₅₀) .
- Stability Profiling : Assess compound integrity in assay buffers (pH 7.4, 37°C) via LC-MS to rule out degradation artifacts .
- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and adjust for differences in cell lines or endpoint measurements .
Q. How should structure-activity relationship (SAR) studies be designed to explore modifications in the triazolopyridazine and cyclopropane regions?
SAR strategies involve:
- Core Modifications : Synthesize analogs with substituents (e.g., tert-butyl, trifluoromethyl) on the triazolopyridazine to assess steric/electronic effects .
- Cyclopropane Isosteres : Replace the cyclopropane-carboxamide with bicyclo[1.1.1]pentane or spirocyclic groups to evaluate conformational flexibility .
- Biological Testing : Screen analogs against panels of kinases or GPCRs to identify selectivity trends. Use molecular docking to correlate activity with binding poses .
Q. What strategies stabilize this compound under varying experimental conditions (e.g., acidic pH, oxidative stress)?
Stabilization approaches include:
- Lyophilization : Store the compound as a lyophilized powder at -80°C to prevent hydrolysis of the azetidine ring .
- Antioxidant Additives : Include 0.1% ascorbic acid in aqueous solutions to mitigate oxidation of the triazolopyridazine core .
- Buffering Agents : Use phosphate buffers (pH 6.5–7.5) to maintain solubility and stability during in vitro assays .
Q. What methodologies are recommended for validating the compound’s biological targets and mechanisms of action?
- Target Deconvolution : Employ chemoproteomics (e.g., affinity chromatography with biotinylated probes) to identify binding partners .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK inhibition) .
- In Silico Validation : Perform molecular dynamics simulations to assess target engagement stability (e.g., binding free energy calculations) .
Structural Analogs and Comparative Data
| Analog Structure | Key Modifications | Biological Activity Trends | Reference |
|---|---|---|---|
| Triazolopyridazine + tert-butyl | Increased steric bulk | Enhanced kinase selectivity | |
| Cyclopropane → Bicyclo[1.1.1]pentane | Reduced ring strain | Improved metabolic stability | |
| Trifluoromethyl substitution | Electron-withdrawing effects | Higher potency in anti-inflammatory assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
